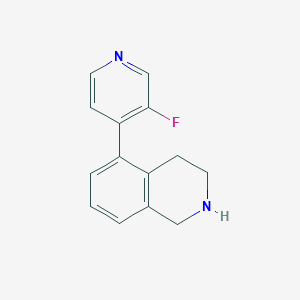![molecular formula C18H20BrNO4S B5346068 (5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5346068.png)
(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a benzylidene moiety substituted with bromine, methoxy, and butan-2-yloxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiazolidine-2,4-dione core: This can be achieved through the reaction of a suitable amine with a carbonyl compound in the presence of a sulfur source.
Introduction of the benzylidene moiety: This step involves the condensation of the thiazolidine-2,4-dione with an aldehyde or ketone bearing the desired substituents (bromine, methoxy, and butan-2-yloxy groups).
Final modifications: Additional steps may be required to introduce the prop-2-en-1-yl group and to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific substituents.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, (5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The thiazolidine-2,4-dione core is known for its activity in various biological systems, and the specific substituents on the benzylidene moiety could enhance its activity or selectivity.
Medicine
In medicine, this compound could be explored as a potential therapeutic agent. Its structure suggests potential activity against various diseases, and further research could uncover specific targets and mechanisms of action.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structure and reactivity make it a versatile tool for industrial applications.
作用機序
The mechanism of action of (5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione likely involves interaction with specific molecular targets in biological systems. The thiazolidine-2,4-dione core is known to interact with various enzymes and receptors, potentially modulating their activity. The specific substituents on the benzylidene moiety could enhance binding affinity or selectivity, leading to specific biological effects.
類似化合物との比較
Similar Compounds
Bromomethyl methyl ether: This compound shares the bromine and methoxy substituents but lacks the thiazolidine-2,4-dione core.
Bis(2-ethylhexyl) terephthalate: This compound has a similar ester functionality but a different core structure.
Cetylpyridinium chloride and domiphen bromide: These compounds share structural similarities and have been investigated for their bioactivity.
Uniqueness
(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is unique due to its combination of a thiazolidine-2,4-dione core with a benzylidene moiety bearing bromine, methoxy, and butan-2-yloxy substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
特性
IUPAC Name |
(5E)-5-[(3-bromo-4-butan-2-yloxy-5-methoxyphenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO4S/c1-5-7-20-17(21)15(25-18(20)22)10-12-8-13(19)16(14(9-12)23-4)24-11(3)6-2/h5,8-11H,1,6-7H2,2-4H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDALVYCVBZTLD-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)S2)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1Br)/C=C/2\C(=O)N(C(=O)S2)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5345985.png)


![1-acetyl-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-5-indolinesulfonamide](/img/structure/B5345997.png)

![6-ethyl-2-methyl-N-(3-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B5346015.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B5346021.png)
![N-(2-{[(benzylamino)sulfonyl]amino}ethyl)acetamide](/img/structure/B5346029.png)
![2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5346043.png)
![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]quinoline](/img/structure/B5346050.png)
![7-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5346051.png)

![N-[2-(2-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5346060.png)
![2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B5346063.png)
